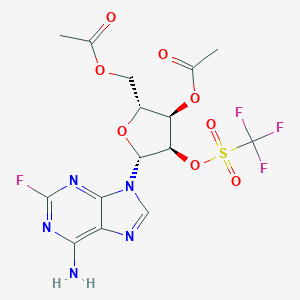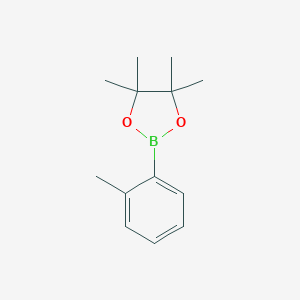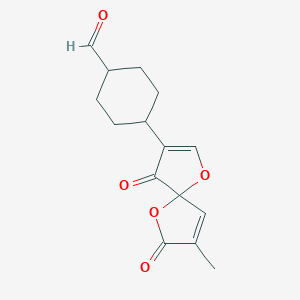
Nidulal
Descripción general
Descripción
Nidulal is a sesquiterpene found in the basidiomycete Nidula candida . It exhibits antibiotic and cytotoxic activities . Nidulal induces differentiation of promyelocytic leukemia cells and activates the expression of alkaline phosphatase in vitro .
Molecular Structure Analysis
The molecular formula of Nidulal is C15H16O5 . The IUPAC name is 4-(3-methyl-2,9-dioxo-1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl)cyclohexane-1-carbaldehyde .Physical And Chemical Properties Analysis
Nidulal is soluble in ethanol, methanol, or DMSO . The molecular weight is 276.28 .Aplicaciones Científicas De Investigación
Nidulal as a Novel Inducer for Leukemia Cell Differentiation:
- Nidulal has been identified as a novel inducer of differentiation in human HL-60 promyelocytic leukemia cells.
- It was isolated alongside a similar compound, niduloic acid, both of which are bisabolane sesquiterpenes.
- Nidulal activates the AP-1-mediated expression of secreted alkaline phosphatase in COS-7 cells in reporter gene assays.
- It also exhibits weak cytotoxic and antibiotic activities.
Broader Applications in Oncology and Neuroimmunomodulation:
- Research in neuroimmunomodulation, a field studying interactions among the immune, nervous, and endocrine systems, may be relevant to oncology. This includes the treatment of hormone-dependent cancers and the role of cytokines and psychotherapy in cancer patients, which could be areas where nidulal's effects on cell differentiation and immune modulation might be significant.
For further details, you can refer to the specific studies on Nidulal:
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(3-methyl-2,9-dioxo-1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl)cyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-9-6-15(20-14(9)18)13(17)12(8-19-15)11-4-2-10(7-16)3-5-11/h6-8,10-11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSKLGFKNUGTFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2(C(=O)C(=CO2)C3CCC(CC3)C=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439007 | |
| Record name | Nidulal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nidulal | |
CAS RN |
185853-14-9 | |
| Record name | Nidulal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Nidulal has been shown to preferentially activate the transcription factor complex AP-1 in COS-7 cells. [, ] This activation leads to increased expression of secreted alkaline phosphatase (SEAP), a protein often used as a reporter for gene expression. [, ] While the exact mechanism of AP-1 activation by Nidulal remains unclear, this interaction suggests a potential role in influencing gene expression and cellular differentiation. It's important to note that the research primarily focuses on Nidulal's effects on human promyelocytic leukemia cells (HL-60), and further investigation is needed to fully elucidate its mechanism of action in other cell types.
A: Nidulal and a related compound, Niduloic acid, are both classified as bisabolane sesquiterpenes. [, ] This means they share a core structure derived from a 15-carbon isoprenoid precursor. While the abstracts don't provide specific spectroscopic data or the molecular formula/weight of Nidulal, its classification as a bisabolane sesquiterpene suggests a structure containing a cyclohexane ring with an attached isopropyl group and other functional groups that may vary. Further research, including NMR and mass spectrometry analyses, would be needed to definitively characterize the structure of Nidulal.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
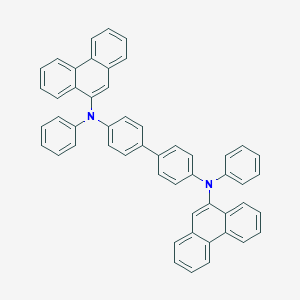
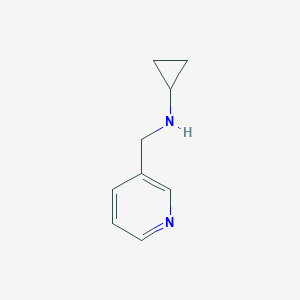
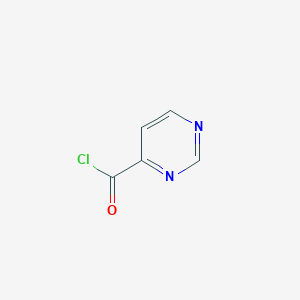
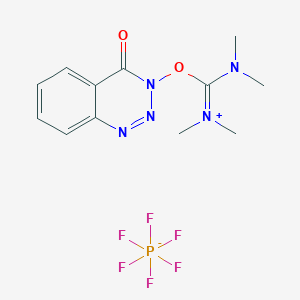
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)


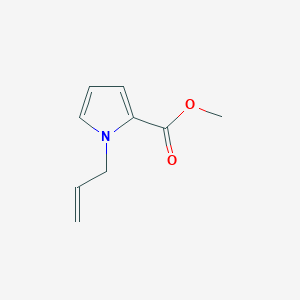
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
